molecular formula C13H21N3O3S B2850314 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1210738-56-9

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2850314
CAS No.: 1210738-56-9
M. Wt: 299.39
InChI Key: ODXRZZBAIWYCFJ-UHFFFAOYSA-N
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Description

The compound “2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the cyclopropylsulfonyl group . The 1,3,4-oxadiazole ring could be formed through a condensation reaction of a carboxylic acid (or a derivative) and a hydrazine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .

Scientific Research Applications

Synthesis and Structural Analysis

1,3,4-Oxadiazole compounds, including structures similar to 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, are synthesized for their significant biological activities. A study detailed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing a methodology that may parallel the synthesis of the compound . These derivatives were structurally elucidated using NMR, IR, and mass spectral data, indicating the comprehensive analytical approach required for such compounds (Khalid et al., 2016).

Biological Evaluation and Potential Therapeutic Applications

  • Antibacterial Activity : The synthesized oxadiazole compounds demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests the potential of similar structures, like this compound, in developing new antimicrobial agents (Khalid et al., 2016).

  • Anticancer Activity : Another study on 1,3,4-oxadiazole and acetamide derivatives highlighted their evaluation as promising anticancer agents. Such research underscores the potential of oxadiazole-bearing compounds, including the cyclopropylsulfonyl piperidin-4-yl moiety, for anticancer therapy (Rehman et al., 2018).

  • Antitubercular Agents : Sulfonyl derivatives with 1,3,4-oxadiazole moieties were identified for their potent antimicrobial and antitubercular activities. This indicates the broader spectrum of therapeutic applications for compounds with 1,3,4-oxadiazole structures (Kumar et al., 2013).

Mechanism of Action and Drug Development

  • Enzyme Inhibition : The ability of 1,3,4-oxadiazole derivatives to act as enzyme inhibitors, including butyrylcholinesterase (BChE), was demonstrated, suggesting a mechanism that could be exploited in drug development for diseases such as Alzheimer's (Khalid et al., 2016).

  • Drug Candidates for Alzheimer’s Disease : Synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at evaluating new drug candidates for Alzheimer's disease, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives in neurodegenerative diseases (Rehman et al., 2018).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Mechanism of Action

Target of Action

The primary targets of the compound “2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” are currently unknown. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would need to be determined through experimental studies.

Biochemical Pathways

Piperidine derivatives have been found to have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Piperidine derivatives have been found to have a wide range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-9(2)12-14-15-13(19-12)10-5-7-16(8-6-10)20(17,18)11-3-4-11/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXRZZBAIWYCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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